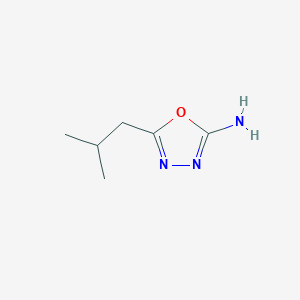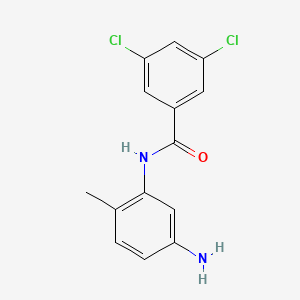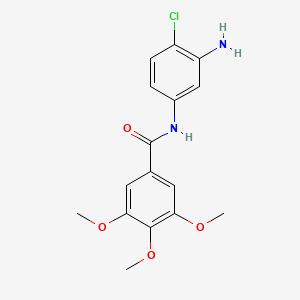
N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide” is a compound that contains an amide group (-CONH2), a chloro group (-Cl), an amino group (-NH2), and three methoxy groups (-OCH3). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide and amino groups are both nucleophilic and could participate in various reactions. The chloro group is a good leaving group and could be displaced in nucleophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
Improved Oral Absorption of Poorly Water-Soluble Drugs
- N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide analogs have been studied for their improved oral absorption when processed into submicron particles. This process enhances the dissolution rate and oral absorption in animal models, indicating potential applications in drug delivery systems (Kondo et al., 1993).
Synthesis and Characterization for Antimicrobial and Antiviral Activities
- The synthesis and characterization of N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide derivatives have shown promising results in antimicrobial and antiviral activities. These derivatives have been tested against various pathogens, suggesting their potential in developing new antimicrobial and antiviral agents (Pant et al., 2008).
Potential in Memory Enhancement
- Certain derivatives of N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide have been investigated for their potential as memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, which is significant in the treatment of memory-related disorders like Alzheimer's disease (Piplani et al., 2018).
Electrochemical Oxidation and Antioxidant Activity
- Research on the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide, has provided insights into their antioxidant activity. These studies are crucial in understanding the mechanisms behind the free radical scavenging abilities of these compounds (Jovanović et al., 2020).
Application in Polymer Science
- The compound and its derivatives have been utilized in the synthesis of novel aromatic polyimides. These materials show promise in various applications due to their solubility and thermal stability, which are important properties in material science and engineering (Butt et al., 2005).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds with certain functional groups can be toxic, corrosive, or flammable. Without more specific information, I can’t provide a detailed analysis of the safety and hazards associated with this compound .
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be further developed as a drug. Alternatively, if it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .
Eigenschaften
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-10-4-5-11(17)12(18)8-10/h4-8H,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHYABUOBRPWLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1319747.png)

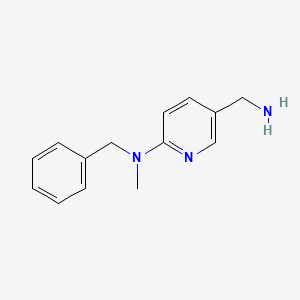

![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)

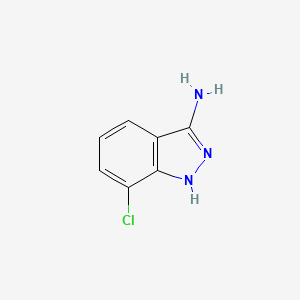
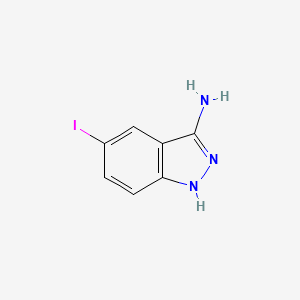


![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)
